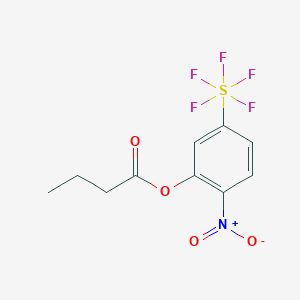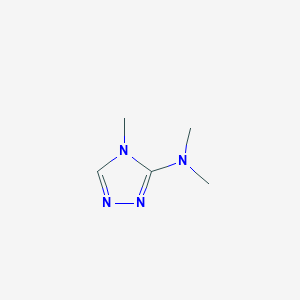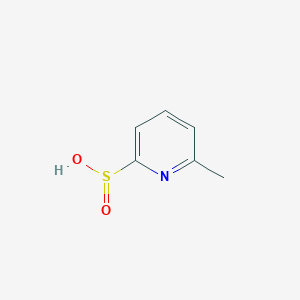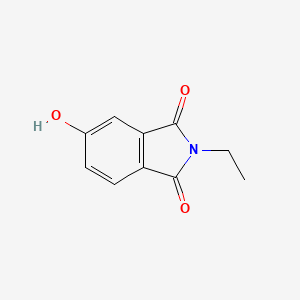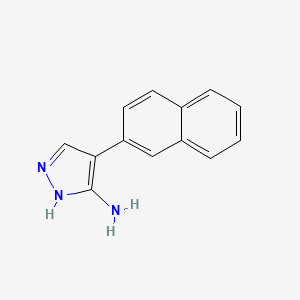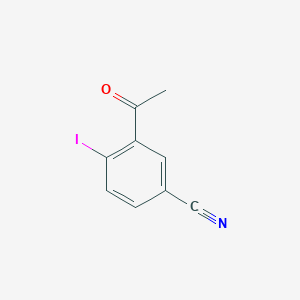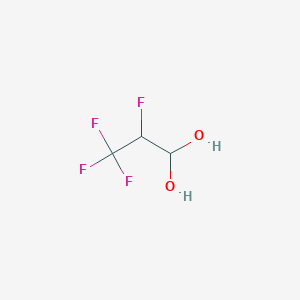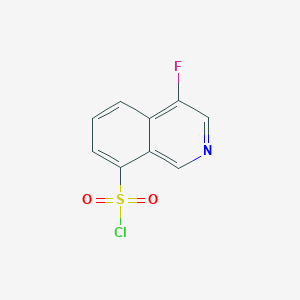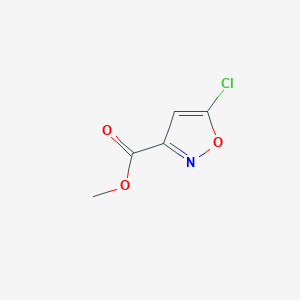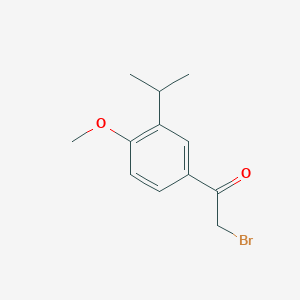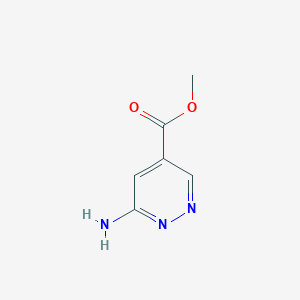
2-Chloro-1-(3-methylindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-methylindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chloro group attached to an ethanone moiety, which is further connected to a 3-methylindolin-1-yl group. This structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methylindolin-1-yl)ethanone typically involves the reaction of 3-methylindole with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-1-(3-methylindolin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted indolin-1-yl ethanones with various functional groups.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
科学的研究の応用
2-Chloro-1-(3-methylindolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-(3-methylindolin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(2-methylindolin-1-yl)ethanone
- 2-Chloro-1-(4-methylindolin-1-yl)ethanone
- 2-Chloro-1-(5-methylindolin-1-yl)ethanone
Uniqueness
2-Chloro-1-(3-methylindolin-1-yl)ethanone is unique due to the specific position of the methyl group on the indole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
66624-44-0 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
2-chloro-1-(3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO/c1-8-7-13(11(14)6-12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 |
InChIキー |
ZJUJMJSVFDKIML-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C2=CC=CC=C12)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


